molecular formula C18H20F2N2O B2971850 N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 899975-58-7

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2971850
CAS No.: 899975-58-7
M. Wt: 318.368
InChI Key: HDGSZWFMXQYWTP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Common solvents used in such reactions include ethanol, methanol, or acetonitrile.
  • Temperature: The reaction is usually carried out at elevated temperatures, typically around 60-80°C.
  • Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-2-(4-chlorophenyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-2-(4-bromophenyl)acetamide: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide can significantly alter its chemical and biological properties compared to its chlorine or bromine analogs. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c1-22(2)17(14-5-9-16(20)10-6-14)12-21-18(23)11-13-3-7-15(19)8-4-13/h3-10,17H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGSZWFMXQYWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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